1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami
Overview
Description
The compound “1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami” is a chemical substance with the CAS Number 438575-90-7 . It has a molecular formula of C19H24N4O3 and a molecular weight of 356.41886 .
Synthesis Analysis
A simple method has been proposed for preparing 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo-quinoline-2-carboxylic acid alkylamides . The synthesis of the starting ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]-quinoline-2-carboxylate can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridoquinoline core and various functional groups attached . The structure is closely related to other compounds in the 4-hydroxy-2-quinolones family .Scientific Research Applications
Synthesis and Structure
This compound can be synthesized by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate using different methods . The steric structure of the synthesized compounds has been analyzed and compared with closely structurally related compounds .
Biological Properties
The biological properties of this compound have been studied extensively. It has been found to have significant biological effects, which makes it a subject of interest in various fields of research .
Diuretic Activity
One of the key applications of this compound is its diuretic activity. It has been found to stimulate the diuretic function of the kidney . This makes it a potential candidate for the development of new diuretic drugs.
Treatment of Hypertensive Disease
Due to its diuretic properties, this compound has been found to be effective in the treatment of hypertensive disease . It helps in the removal of a large volume of liquid, which can be beneficial in managing high blood pressure .
Treatment of Edema
This compound has also been found to be effective in the treatment of edema in the brain and lungs . Its ability to remove a large volume of liquid can help reduce swelling caused by excess fluid buildup .
Antitubercular Activity
In addition to its diuretic properties, this compound has also been studied for its antitubercular activity . This makes it a potential candidate for the development of new antitubercular drugs.
Future Directions
properties
IUPAC Name |
4-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-10-8-18-6-7-19-16(23)13-15(22)12-5-1-3-11-4-2-9-20(14(11)12)17(13)24;/h1,3,5,18,21-22H,2,4,6-10H2,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMCTLTMRFQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCCNCCO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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